molecular formula C16H17NO2 B8597810 N-methoxy-N-methyl-4-biphenylacetamide

N-methoxy-N-methyl-4-biphenylacetamide

Cat. No.: B8597810
M. Wt: 255.31 g/mol
InChI Key: QTAQTNULIAULSN-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-biphenylacetamide is an organic compound belonging to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings linked together by a single carbon-carbon bond. The compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-4-biphenylacetamide typically involves the reaction of biphenyl derivatives with methoxy and methylacetamide groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the biphenyl and the methoxy-N-methylacetamide groups . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-4-biphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols .

Scientific Research Applications

N-methoxy-N-methyl-4-biphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-4-biphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-4-biphenylacetamide stands out due to its unique combination of biphenyl and methoxy-N-methylacetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C16H17NO2/c1-17(19-2)16(18)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

QTAQTNULIAULSN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(biphenyl-4-yl)acetic acid (1 g, 4.7 mmol), N,O-dimethylhydroxylamine hydrochloride (458 mg, 4.7 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (900 g, 4.7 mmol), hydroxybenzotriazole (635 mg, 4.7 mmol), and triethylamine (1.42 g, 14.1 mmol) in dichloromethane (30 mL) was stirred at room temperature overnight. When TLC indicated that 2-(biphenyl-4-yl)acetic acid was consumed, the reaction mixture was diluted with water (30 mL), and extracted with EtOAc (30 mL×3). The combined organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE: EtOAc=8:1) to afford 2-(biphenyl-4-yl)-N-methoxy-N-methylacetamide (1.0 g, yield 83%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
458 mg
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reactant
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Quantity
900 g
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reactant
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635 mg
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reactant
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1.42 g
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30 mL
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Synthesis routes and methods II

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (550 mg, 5.6 mmol) was added to a mixture of biphenyl-4-ylacetic acid (Aldrich, Cat. #196487) (1 g, 5 mmol), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (2.5 g, 5.6 mmol), and N,N-diisopropylethylamine (1.6 mL, 9.4 mmol) in N,N-dimethylformamide (20 mL). The reaction was stirred for 3 h. at r.t., and was partitioned between water and ethyl acetate. The organic phase was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give the crude product, which was purified by Flash chromatography on a silica gel column (EtOAc:Hexane, 1:3 to 1:1) gave 2-biphenyl-4-yl-N-methoxy-N-methylacetamide (0.9 g, 70%) as a white solid. Analytical LCMS (M+H)+: m/z=255.9.
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
550 mg
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reactant
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1 g
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reactant
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2.5 g
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reactant
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1.6 mL
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reactant
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20 mL
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solvent
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Synthesis routes and methods III

Procedure details

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